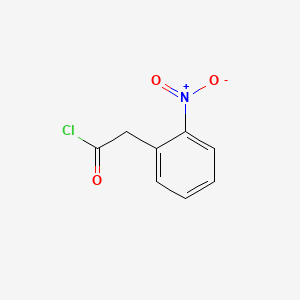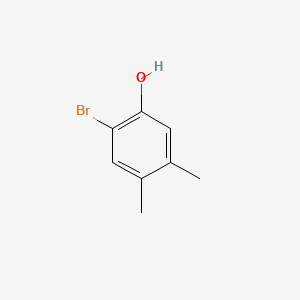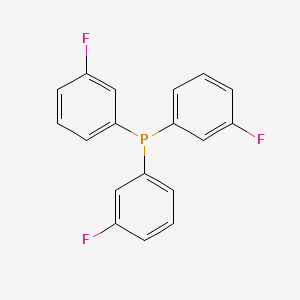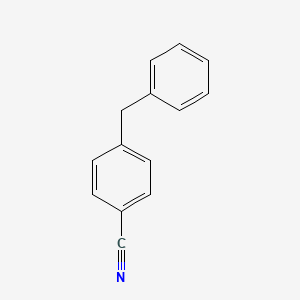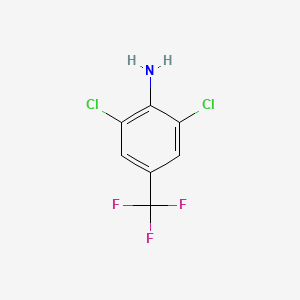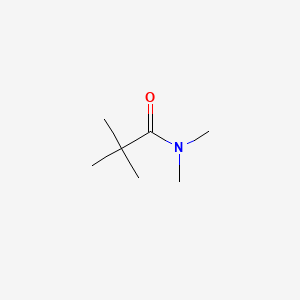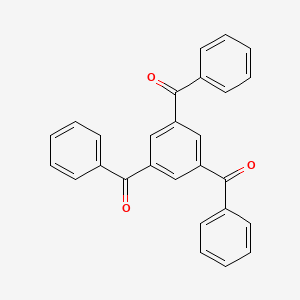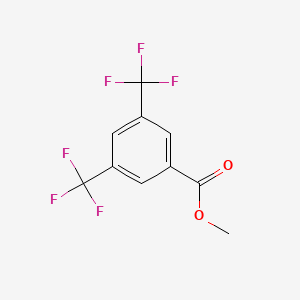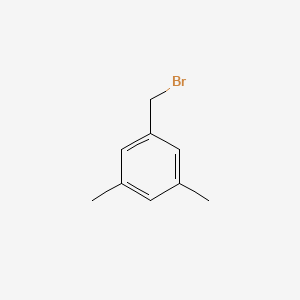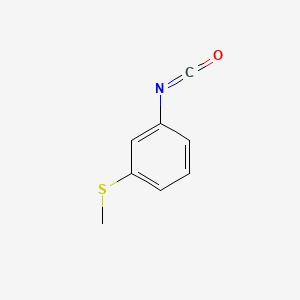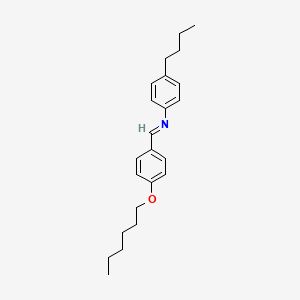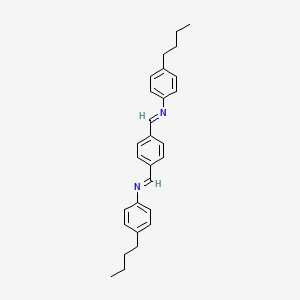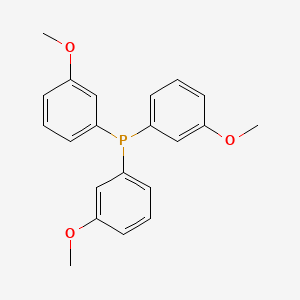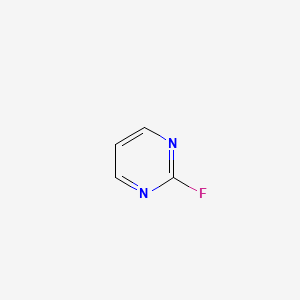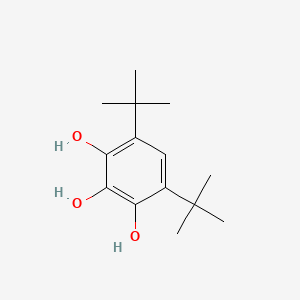
4,6-二叔丁基焦梧酚
描述
4,6-di-tert-Butylpyrogallol is a derivative of pyrogallol where tert-butyl groups are added to the 4 and 6 positions of the benzene ring. This substitution can significantly alter the compound's physical and chemical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of compounds related to 4,6-di-tert-Butylpyrogallol often involves the introduction of tert-butyl groups to enhance solubility and steric hindrance. For instance, the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine demonstrates the use of tert-butyl groups to prevent face-to-face π-interactions typical of simple ligands due to the bulky nature of the substituents . Similarly, the synthesis of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate shows the use of tert-butyl groups to create a hydrophobic betaine dye that crystallizes without solvent due to the presence of these bulky groups .
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl groups is often characterized by the steric effects these groups introduce. For example, in the case of 4,6-di-tert-Butylpyrogallol, the oxidation product forms a dimeric structure due to a [2π+4π]-cycloaddition mechanism, which is a hetero Diels–Alder reaction, indicating a significant influence of the tert-butyl groups on the compound's reactivity .
Chemical Reactions Analysis
The chemical reactivity of 4,6-di-tert-Butylpyrogallol is influenced by the presence of tert-butyl groups. Oxidation of this compound leads to unexpected dimeric products rather than the anticipated quinone . This suggests that the tert-butyl groups can affect the course of chemical reactions, possibly by providing steric hindrance or electronic effects that alter the typical reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl substituents are often modified due to the bulky nature of these groups. For instance, the tert-butyl group is slightly electron-releasing, which can be inferred from cyclic voltammetric data . The presence of tert-butyl groups can also influence the crystallization behavior, as seen in the solventless crystallization of a hydrophobic betaine dye . Additionally, the electrochemical behavior of phenols substituted with tert-butyl groups, such as 2,6-di-tert-butyl-4-isopropylphenol, is unique and can lead to various oxidation products depending on the solution conditions and electrode potential .
科学研究应用
Application 1: Oxidation Reactions in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4,6-di-tert-Butylpyrogallol is used in oxidation reactions. When oxidized, it produces two dimeric products instead of the expected 4,6-di-tert-butyl-3-hydroxy-1,2-benzoquinone .
- Methods of Application or Experimental Procedures: The oxidation of 4,6-di-tert-butylpyrogallol was carried out, and the products were analyzed using X-ray diffraction .
- Results or Outcomes: The first product was found to have the structure of tetra-tert-butyl-6, 10a-dihydroxy-1,2-dioxo-3,4a,7,9-1,2,4a, 10a-tetrahydrodibenzo-1,4-dioxine . The second product was found to have a symmetrical structure, 2,6,4′, 6′-tetra-tert-butyl-4,4′-dihyroxy-3,5,3′,5′-tetraoxo-4,4′-bi(cyclohexene), which is a racemate of enantiomers formed upon recombination .
Application 2: Oxidative Dimerization
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4,6-di-tert-Butylpyrogallol undergoes oxidative dimerization .
- Methods of Application or Experimental Procedures: The structure of the oxidation product of 4,6-di-tert-butylpyrogallol was established by X-ray diffraction .
- Results or Outcomes: The oxidation product of 4,6-di-tert-butylpyrogallol was found to be 6,10a-dihydroxy-3,4a, 7,9-tetra-tert-butyl-1,2,4a,10a-tetrahydrodibenzo[b,e][1,4]dioxine-1,2-dione .
Application 3: Antioxidant Performance
- Specific Scientific Field: Chemical Engineering
- Summary of the Application: 4,4’-Bis(2,6-di-tert-butylphenol), a sterically hindered bisphenol antioxidant, is used in model reactions of accelerated aging .
- Methods of Application or Experimental Procedures: The performance of the antioxidant was tested in model reactions .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
Application 4: Dimerization of Intermediate 3-hydroxy-4,6-di
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The structure of the oxidation product of 4,6-di (tert -butyl)pyrogallol, viz., 6,10a-dihydroxy-3,4a, 7,9-tetra (tert -butyl)-1,2,4a,10a-tetrahydrodibenzo [ b,e ] [1,4]dioxine-1,2-dione, was established by X-ray diffraction . Dimerization of intermediate 3-hydroxy-4,6-di (tert -butyl)-1,2-benzoquinone occurs by the mechanism of Diels—Alder heterocyclization .
- Methods of Application or Experimental Procedures: The structure of the oxidation product of 4,6-di (tert -butyl)pyrogallol was established by X-ray diffraction .
- Results or Outcomes: The structure of the oxidation product of 4,6-di (tert -butyl)pyrogallol, viz., 6,10a-dihydroxy-3,4a, 7,9-tetra (tert -butyl)-1,2,4a,10a-tetrahydrodibenzo [ b,e ] [1,4]dioxine-1,2-dione, was established .
Application 5: Synthesis of Cyclohexadienone Core 3,6-di-tert-butylcarbazole Decorated Triazole Bridged Dendrimers
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Cyclohexadienone core 3,6-di-tert-butylcarbazole decorated triazole bridged dendrimers are synthesized up to the second generation using click chemistry via a convergent approach .
- Methods of Application or Experimental Procedures: The synthesis of cyclohexadienone core 3,6-di-tert-butylcarbazole decorated triazole bridged dendrimers was carried out using click chemistry via a convergent approach .
- Results or Outcomes: The molar extinction coefficient and the intensity of the emission band increase with an increase in the dendrimer generation .
安全和危害
属性
IUPAC Name |
4,6-ditert-butylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)8-7-9(14(4,5)6)11(16)12(17)10(8)15/h7,15-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVDOWRFIAEMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192559 | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-di-tert-Butylpyrogallol | |
CAS RN |
3934-77-8 | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Di-t-butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Di(tert-butyl)-1,2,3-benzenetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



